molecular formula C6H14N2S B056362 3-((Methylthio)methyl)pyrrolidin-3-amine CAS No. 125033-05-8

3-((Methylthio)methyl)pyrrolidin-3-amine

Cat. No.: B056362
CAS No.: 125033-05-8
M. Wt: 146.26 g/mol
InChI Key: ZDRJIKXMJRPFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Methylthio)methyl)pyrrolidin-3-amine is a pyrrolidine derivative characterized by a methylthio-methyl substituent at the 3-position of the pyrrolidine ring and an amine group at the same carbon. Its analogs, however, demonstrate diverse applications, ranging from pharmaceutical intermediates to bioactive molecules .

Properties

CAS No.

125033-05-8

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

3-(methylsulfanylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H14N2S/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3

InChI Key

ZDRJIKXMJRPFAB-UHFFFAOYSA-N

SMILES

CSCC1(CCNC1)N

Canonical SMILES

CSCC1(CCNC1)N

Synonyms

3-Pyrrolidinamine,3-[(methylthio)methyl]-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key pyrrolidin-3-amine derivatives with structural or functional group similarities to 3-((Methylthio)methyl)pyrrolidin-3-amine:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Cyclopropylpyrrolidin-3-amine Cyclopropyl group at N1, amine at C3 C₇H₁₄N₂ 126.20 Intermediate in drug synthesis; requires safety precautions due to limited toxicological data .
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine Oxadiazole-thiophene moiety at N1, amine at C3 C₁₁H₁₄N₄OS 250.32 Building block for heterocyclic chemistry; Smiles: C1CN(CC1N)Cc1nc(c2cccs2)no1 .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine Pyridine-chloro-CF₃ group at N1, amine at C3 C₁₀H₁₁ClF₃N₃ 265.66 Potential agrochemical or pharmaceutical intermediate; halogenated groups enhance reactivity .
N-Methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine Oxazole-methyl group at N1, methyl and amine at C3 C₁₀H₁₇N₃O 195.27 Discontinued product; oxazole substituents may influence bioavailability .
(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine Cyclohexylmethyl at N1, amine at C3 C₁₁H₂₂N₂ 182.31 Chiral intermediate; stereochemistry impacts pharmacological activity .

Key Structural and Functional Differences:

  • Reactivity : Halogenated derivatives (e.g., ) may exhibit enhanced electrophilic reactivity compared to sulfur-containing analogs.
  • Applications : Compounds with heterocyclic moieties (e.g., oxadiazole in or pyridine in ) are often prioritized in drug discovery for their bioavailability and target specificity.

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